5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole
Description
5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 2 and a 2,4-dimethylindolo[2,3-b]quinoxaline moiety at position 5 via a methyl linker.
Properties
Molecular Formula |
C25H19N5O |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(7,9-dimethylindolo[3,2-b]quinoxalin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C25H19N5O/c1-15-12-16(2)23-18(13-15)22-24(27-20-11-7-6-10-19(20)26-22)30(23)14-21-28-29-25(31-21)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3 |
InChI Key |
OVRZQGSRIGLWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NN=C(O5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Formation of 2,4-Dimethylindolo[2,3-b]quinoxaline
The synthesis begins with the condensation of 2,4-dimethylindole with quinoxaline-5,8-dione under acidic conditions.
Bromination at the 5-Position
To introduce a reactive site for subsequent functionalization, the 5-position of the indoloquinoxaline core is brominated.
-
Reagents : N-Bromosuccinimide (NBS, 1.2 equiv), dimethylformamide (DMF), 60°C for 6 hours.
-
Outcome : 5-Bromo-2,4-dimethylindolo[2,3-b]quinoxaline is obtained in 85% yield.
Cyclodehydration to Construct the 1,3,4-Oxadiazole Ring
The hydrazide intermediate undergoes cyclization with benzoyl chloride derivatives to form the oxadiazole ring.
Reaction with Benzoyl Chloride
-
Reagents : 5-(Hydrazinylmethyl)-2,4-dimethylindolo[2,3-b]quinoxaline (1.0 equiv), benzoyl chloride (1.2 equiv), phosphorus oxychloride (POCl₃, 5.0 equiv), reflux for 6 hours.
-
Mechanism : POCl₃ acts as a cyclodehydrating agent, facilitating the elimination of water and forming the 1,3,4-oxadiazole ring.
-
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Cyclization Agents
Comparative studies show that using polyphosphoric acid (PPA) at 140°C for 4 hours improves yield to 82% but requires stringent temperature control.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar oxadiazole ring and methylene linkage geometry.
Optimization and Challenges
Yield Improvement Strategies
Purity Considerations
-
Byproducts : Over-cyclization may form 1,2,4-oxadiazole isomers, mitigated by controlled stoichiometry of POCl₃.
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) achieves >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Cyclization Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | Phosphorus oxychloride | 110 | 6 | 65–70 |
| PPA | Polyphosphoric acid | 140 | 4 | 82 |
| Scandium triflate | Sc(OTf)₃ | 25 | 3 | 75 |
Industrial-Scale Feasibility
Chemical Reactions Analysis
5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indoloquinoxaline core or the oxadiazole ring .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities due to its structural features. Notable properties include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The indoloquinoxaline component is particularly noted for its potential as an anticancer agent.
- Antimicrobial Properties : The presence of the oxadiazole ring is associated with antimicrobial activity against a variety of pathogens, making it a candidate for further exploration in drug development.
Applications in Scientific Research
The unique properties of 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole open avenues for research in several key areas:
Pharmaceutical Development
- Drug Design : The compound serves as a scaffold for designing new drugs targeting specific diseases, particularly cancers and infectious diseases.
- Lead Compound : Its biological activity positions it as a lead compound for further modifications to enhance efficacy and reduce toxicity.
Biological Interaction Studies
- Binding Affinity Studies : Investigations into how this compound interacts with various biological targets can provide insights into its mechanism of action and therapeutic potential.
- Mechanistic Studies : Understanding how the compound affects cellular pathways can help elucidate its role in disease modulation.
Material Science
- Fluorescent Probes : Due to its unique structure, there is potential for applications in developing fluorescent probes for imaging techniques in biological research.
Case Studies and Research Findings
Research studies have highlighted the potential of 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole in various therapeutic contexts:
- Cancer Research : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines.
- Neuroprotection : Investigations into neuroprotective effects reveal that compounds with similar structures may mitigate oxidative stress and neuronal damage.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in intramolecular charge transfer (ICT) processes, which can influence its electronic properties and interactions with other molecules . These interactions can lead to various biological effects, such as DNA intercalation, enzyme inhibition, or receptor binding, depending on the specific application .
Comparison with Similar Compounds
Structural Analogs with 1,3,4-Oxadiazole Cores
a. 2-Phenyl-1,3,4-oxadiazole Derivatives
- 5-(2-Hydroxyphenyl)-2-phenyl-1,3,4-oxadiazole: This compound, synthesized by Pattan et al., demonstrated antitubercular activity (MIC = 12.5 µg/mL) against Mycobacterium tuberculosis H37Rv. The hydroxyl group enhances solubility but reduces lipophilicity (LogP ~3.2) compared to the target compound’s methylindoloquinoxaline group, which likely increases LogP .
- However, the absence of a fused aromatic system (e.g., indoloquinoxaline) may reduce DNA intercalation efficacy .
b. Indoloquinoxaline-Containing Compounds
- 3-[2-(5H-Indolo[2,3-b]quinoxalin-5-yl)ethyl]-1,3-oxazolidin-2-one: This analog, characterized by single-crystal X-ray diffraction (R factor = 0.044), shares the indoloquinoxaline moiety but replaces the oxadiazole with an oxazolidinone ring. The oxazolidinone’s carbonyl group facilitates hydrogen bonding, whereas the oxadiazole’s nitrogen atoms may enhance π-π stacking .
Heterocyclic Hybrids with Varied Ring Systems
a. Thiadiazole vs. Oxadiazole Hybrids
- (5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides: Replacing the oxadiazole with a thiadiazole introduces sulfur, which increases polarizability and may alter binding modes. For example, thiadiazole derivatives showed moderate antifungal activity (Candida albicans IC50 = 25 µM), whereas oxadiazoles often exhibit stronger antibacterial profiles .
- Triazole-Thiadiazole Derivatives (e.g., compound 9c) : Molecular docking studies revealed that bromophenyl-substituted analogs (e.g., 9c) bind tightly to α-glucosidase (binding energy = -9.2 kcal/mol) due to halogen interactions, suggesting that halogenation in the target compound’s phenyl group could enhance activity .
b. Bicyclic and Polycyclic Systems
- However, the absence of an aromatic planar system (e.g., indoloquinoxaline) limits intercalative DNA binding .
Pharmacological and Physicochemical Properties
*Estimated using analogous indoloquinoxaline derivatives.
Biological Activity
5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole is a compound characterized by a unique structure that integrates an oxadiazole ring with an indoloquinoxaline moiety. This combination potentially enhances its pharmacological properties and biological activities. The following sections detail the synthesis, biological activities, and relevant research findings associated with this compound.
Synthesis
The synthesis of 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole typically involves cyclization reactions that form the oxadiazole ring. Various synthetic routes have been explored to optimize yield and purity.
Common Synthetic Routes:
- Cyclization Reactions : Involve the formation of the oxadiazole ring through condensation reactions.
- Substitution Reactions : Incorporating the indoloquinoxaline moiety via nucleophilic substitution.
Biological Activities
The compound exhibits a range of biological activities attributed to its structural components. Notably, compounds containing the 1,3,4-oxadiazole moiety are recognized for their diverse pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles show significant antimicrobial properties. For instance:
- Antibacterial : Compounds have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Antifungal : Some derivatives exhibit antifungal effects comparable to established antifungal agents.
Case Study: Antibacterial Efficacy
In a comparative study, certain oxadiazole derivatives showed inhibition rates against Mycobacterium tuberculosis with percentages ranging from 91% to 96% at specific concentrations . This positions them as promising candidates for further development in anti-tubercular therapies.
Anticancer Activity
The oxadiazole ring has been linked to anticancer properties in various studies:
- Mechanism of Action : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
Research Findings:
A study highlighted that modifications in the indoloquinoxaline structure could enhance the anticancer activity of oxadiazole derivatives . The compound's ability to interact with DNA gyrase was noted as a potential mechanism for its anticancer effects.
Other Biological Activities
Research has also indicated that compounds containing this scaffold may exhibit:
- Anti-inflammatory : Potential to reduce inflammation markers.
- Analgesic : Pain-relieving properties observed in preliminary studies.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
The unique structural features of 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole facilitate its interaction with biological targets. The presence of the dimethylindoloquinoxaline moiety is believed to enhance binding affinity and improve biological activity compared to simpler oxadiazole derivatives.
Key Findings on SAR:
Q & A
Basic: What are the optimal synthetic routes for preparing 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Cyclocondensation : Formation of the oxadiazole ring via reaction of acylhydrazides with appropriate carbonyl precursors under acidic conditions (e.g., glacial acetic acid) .
- Methylation and Substitution : Introduction of the indoloquinoxaline moiety via nucleophilic substitution or cross-coupling reactions. Temperature control (e.g., reflux at 80–100°C) and pH adjustments (pH 4–6) are critical to minimize side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere use .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Structural validation employs:
- Spectroscopic Techniques :
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 438.12) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., oxadiazole ring planarity, dihedral angles <10°) .
Advanced: How can contradictory bioactivity data for this compound be resolved?
Answer:
Contradictions in antimicrobial or anticancer activity often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing via broth microdilution, consistent cell lines) to reduce inter-lab discrepancies .
- Structural Isomerism : Use HPLC or chiral chromatography to separate enantiomers or regioisomers, as minor structural changes (e.g., methyl group position) drastically alter activity .
- Solubility Effects : Adjust solvent systems (e.g., DMSO:PBS ratios) to ensure uniform compound dispersion in biological assays .
Advanced: What computational methods are suitable for studying its structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina. Focus on hydrogen bonds between the oxadiazole ring and active-site residues .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. The indoloquinoxaline moiety’s electron-withdrawing effects enhance electrophilic character .
- MD Simulations : Track conformational stability in lipid bilayers (e.g., 100 ns trajectories) to assess membrane permeability .
Advanced: How can synthetic byproducts be minimized during scale-up?
Answer:
- Process Optimization :
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate formation .
Basic: What are the primary biological targets of this compound?
Answer:
Preliminary studies suggest:
- DNA Intercalation : The planar indoloquinoxaline system intercalates with DNA, disrupting replication (IC50 ~5 µM in HeLa cells) .
- Enzyme Inhibition : Oxadiazole derivatives inhibit topoisomerase II and kinases (e.g., EGFR) via competitive binding at ATP sites .
- Antimicrobial Activity : Broad-spectrum activity against Gram-positive bacteria (MIC 8 µg/mL) linked to membrane disruption .
Advanced: How does substituent modification (e.g., methyl vs. phenyl groups) impact its bioactivity?
Answer:
- Methyl Groups : Enhance lipophilicity (logP increase by 0.5–1.0), improving blood-brain barrier penetration but reducing solubility .
- Phenyl Rings : Increase π-π stacking with aromatic residues in enzyme active sites, boosting inhibitory potency (e.g., 10-fold higher affinity for EGFR) .
- Electron-Withdrawing Groups : Nitro or chloro substituents on the indoloquinoxaline scaffold enhance oxidative stress induction in cancer cells .
Basic: What analytical techniques are critical for stability studies?
Answer:
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .
- HPLC-UV/PDA : Monitor degradation products under accelerated conditions (40°C/75% RH) .
- LC-MS/MS : Identify hydrolytic or oxidative breakdown pathways (e.g., oxadiazole ring cleavage) .
Advanced: How can in silico toxicity prediction models guide its preclinical development?
Answer:
- ADMET Prediction : Use tools like SwissADME to estimate hepatotoxicity (CYP3A4 inhibition risk) and cardiotoxicity (hERG channel binding) .
- QSAR Models : Correlate structural descriptors (e.g., polar surface area <90 Ų) with Ames test outcomes for mutagenicity .
- DEREK Nexus : Flag structural alerts (e.g., nitro groups) associated with genotoxicity .
Advanced: What strategies address low bioavailability in animal models?
Answer:
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes (size ~100 nm) for sustained release and reduced renal clearance .
- Co-crystallization : Improve dissolution rates via co-crystals with succinic acid or caffeine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
